molecular formula C15H10ClN3O3 B2772992 4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 400075-12-9

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2772992
CAS No.: 400075-12-9
M. Wt: 315.71
InChI Key: CMHMOWYIIHMOAS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a pyrazolone ring

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the pyrazolone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-thione: This compound has a thione group instead of a carbonyl group, which can affect its chemical reactivity and biological activity.

    4-(4-chlorophenyl)-2-(3-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one: The presence of an amino group instead of a nitro group can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-6-4-10(5-7-11)14-9-17-18(15(14)20)12-2-1-3-13(8-12)19(21)22/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMOWYIIHMOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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